5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-9-3-4-10(18)7-13(9)21-17(25)15-16(20)24(23-22-15)11-5-6-14(26-2)12(19)8-11/h3-8H,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJRCMIMNIMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3-chloro-4-methoxyaniline, and the alkyne precursor from 5-chloro-2-methylaniline.
Amidation Reaction: The carboxamide group is introduced through an amidation reaction, where the triazole intermediate reacts with an appropriate amine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for the cycloaddition step and automated systems for the amidation reaction to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The chloro groups on the aromatic rings are susceptible to nucleophilic substitution reactions, where they can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: Oxidized derivatives such as nitroso compounds or quinones.
Reduction: Reduced forms of the triazole or aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Research indicates that triazole derivatives, including this compound, can inhibit the growth of various bacteria and fungi.
Case Study: Inhibition of Mycobacterium tuberculosis
A study highlighted the potential of triazole-carboxamide compounds to act against Mycobacterium tuberculosis (Mtb). The compound demonstrated the ability to inhibit the growth of Mtb by targeting specific enzymes involved in bacterial metabolism. This mechanism is crucial for developing new antitubercular drugs, especially against resistant strains of Mtb .
Anti-Tubercular Applications
The compound's structure allows it to interact with key targets within the Mycobacterium species, making it a candidate for further development as an anti-tubercular agent.
Drug Metabolism Regulation
The compound has also been studied for its effects on drug metabolism through interaction with the Pregnane X receptor (PXR).
Case Study: PXR Inhibition
Recent findings suggest that certain triazole derivatives can serve as selective PXR antagonists. This action is vital since PXR plays a significant role in regulating drug metabolism and can influence adverse drug reactions. By inhibiting PXR, these compounds may help mitigate unwanted metabolic interactions and enhance therapeutic efficacy .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity.
Key Findings
Studies have identified specific structural features that enhance the antimicrobial properties of triazole derivatives. For instance, modifications to the triazole ring or the introduction of different substituents can significantly impact the compound's efficacy against various pathogens .
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, a comparison with similar compounds can provide insights into its potential applications.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Amino-1-(4-chlorophenyl)-N-(methyl)triazole | Lacks methoxy group | Different biological activity |
| 5-Amino-N-(2-nitrophenyl)-triazole | Contains nitro group | Enhanced reactivity |
| 5-Amino-N-(4-fluorophenyl)-triazole | Fluorine substitution | Altered pharmacokinetic properties |
This table illustrates how variations in structure can lead to differing biological activities and highlights the importance of continued research into this class of compounds.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, such as blocking substrate binding or interfering with enzyme catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues :
N-(4-Acetylphenyl)-5-Amino-1-(3-Chlorophenyl)-1H-1,2,3-Triazole-4-Carboxamide (): Differs in the substitution at the phenyl ring (3-chlorophenyl vs. 3-chloro-4-methoxyphenyl) and the amide group (4-acetylphenyl vs. 5-chloro-2-methylphenyl). The acetyl group may enhance solubility but reduce metabolic stability compared to the chloro-methylphenyl group .
1-{2-[(3-Chloro-4-Methoxyphenyl)Amino]-2-Oxoethyl}-N-(5-Chloro-2-Methylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide (): Contains an additional methyl group at position 5 of the triazole ring and an acetamide linker.
N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide Derivatives (): Lacks the amino group at position 5 and chlorine/methoxy substituents. Simpler structure with lower molecular weight, likely resulting in reduced target specificity .
Physicochemical Properties
Critical Analysis of Structural and Functional Divergence
- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine and trifluoromethyl groups () enhance electrophilicity, favoring interactions with nucleophilic targets (e.g., enzymes).
- Amide Linker Modifications :
- Bulky substituents (e.g., 5-chloro-2-methylphenyl in the target compound) may hinder rotational freedom, affecting conformational stability compared to smaller groups (e.g., 4-acetylphenyl in ) .
Biological Activity
5-Amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound belongs to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. Its specific structure can be represented as follows:
Triazole derivatives have been shown to exhibit a range of biological activities, including antifungal, antibacterial, and antiparasitic effects. The biological activity of this specific compound is primarily attributed to its ability to inhibit key enzymes involved in the metabolic pathways of target pathogens.
Antiparasitic Activity
Recent studies indicate that compounds with the 5-amino-1,2,3-triazole-4-carboxamide core demonstrate significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, a related compound was identified with a submicromolar effective concentration (pEC50 > 6), showing promise for further development as a therapeutic agent against this neglected tropical disease .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
- Amino Group : The presence of an amino group is critical for maintaining bioactivity; modifications leading to its removal resulted in inactive compounds .
- Substituent Positioning : The positioning of substituents on the phenyl rings significantly affects potency. For example, fluorination at specific positions led to enhanced activity .
Case Studies and Research Findings
- Chagas Disease Model : In a mouse model of Chagas disease, compounds derived from the triazole series demonstrated significant suppression of parasite burden. Notably, modifications that improved solubility and metabolic stability were prioritized for further development .
- Antimicrobial Testing : A series of triazole derivatives were evaluated for their antimicrobial properties against various bacterial strains. Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus, with MIC values comparable to standard antibiotics .
Data Table: Biological Activity Summary
Q & A
Basic: How can researchers optimize the synthesis of this triazole-carboxamide compound?
Methodological Answer:
The synthesis typically involves a multi-step process starting with condensation reactions. For example, similar triazole derivatives are synthesized via cycloaddition of azides with nitriles or via copper-catalyzed reactions (click chemistry). Key variables include:
- Temperature control : Maintain 60–80°C during cyclization to avoid byproducts.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Catalyst optimization : Copper(I) iodide (1–5 mol%) improves regioselectivity in triazole formation .
Statistical experimental design (e.g., factorial design) can minimize trials while evaluating variables like molar ratios and reaction time .
Basic: What strategies address low aqueous solubility during in vitro assays?
Methodological Answer:
Low solubility, common in triazole-carboxamides, can be mitigated by:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility.
- Salt formation : React with hydrochloric acid to form hydrochloride salts, improving solubility.
- Nanoformulation : Encapsulate in liposomes or use PEGylation to enhance bioavailability .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chloro/methoxy groups).
- HPLC-MS : Assess purity (>95%) and molecular weight (MW: ~380–400 g/mol).
- X-ray crystallography : Resolve crystal packing and confirm regiochemistry of the triazole ring .
Advanced: How to investigate enzyme inhibition mechanisms and selectivity?
Methodological Answer:
- Target selection : Prioritize enzymes like histone deacetylases (HDACs) or phosphodiesterases (PDEs), where triazole derivatives show activity .
- Assay design :
- Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC for HDAC inhibition).
- Measure IC50 values via dose-response curves (e.g., IC50 < 1 µM indicates high potency).
- Selectivity profiling : Screen against related isoforms (e.g., HDAC1 vs. HDAC6) to identify off-target effects .
Advanced: Can computational modeling predict binding modes or guide synthesis?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with HDAC active sites (e.g., zinc coordination by triazole nitrogen).
- QSAR models : Corporate substituent effects (e.g., chloro vs. methoxy groups) to predict bioactivity.
- Reaction pathway simulation : Tools like Gaussian optimize transition states for regioselective synthesis .
Advanced: How to resolve contradictions in enzyme inhibition data across studies?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., substrate concentration, pH) from literature.
- Standardize protocols : Use recombinant enzymes from the same source (e.g., human vs. murine isoforms).
- Control variables : Replicate experiments with identical buffer systems and incubation times .
Advanced: What methodologies assess metabolic stability and toxicity?
Methodological Answer:
- In vitro models :
- Hepatocyte incubation : Monitor parent compound depletion over 60 minutes.
- CYP450 inhibition assays : Use fluorogenic probes (e.g., CYP3A4) to identify metabolic liabilities.
- Toxicity screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
